1-Nitro-1-pentene
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Overview
Description
1-Nitropent-1-ene is an organic compound with the molecular formula C5H9NO2. It is a nitroalkene, characterized by the presence of a nitro group (-NO2) attached to a pentene chain.
Preparation Methods
1-Nitropent-1-ene can be synthesized through several methods. One common synthetic route involves the reaction of pent-1-ene with nitric acid under controlled conditions. This reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield . Industrial production methods often involve continuous flow processes, which offer advantages such as safer handling of hazardous materials and more efficient heat and mass transfer .
Chemical Reactions Analysis
1-Nitropent-1-ene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroalkanes or other oxidized products.
Reduction: Reduction of the nitro group can lead to the formation of amines or other reduced derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Nitropent-1-ene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-nitropent-1-ene involves its reactivity due to the presence of the nitro group. This group can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it occurs .
Comparison with Similar Compounds
1-Nitropent-1-ene can be compared with other nitroalkenes, such as nitrostyrene and nitroethene. These compounds share similar reactivity due to the presence of the nitro group, but differ in their carbon chain length and substituents. The uniqueness of 1-nitropent-1-ene lies in its specific structure, which influences its reactivity and applications .
Similar Compounds
- Nitrostyrene
- Nitroethene
- Nitropropene
1-Nitropent-1-ene stands out due to its specific chain length and the position of the nitro group, which make it suitable for particular synthetic applications and research studies .
Properties
Molecular Formula |
C5H9NO2 |
---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
(E)-1-nitropent-1-ene |
InChI |
InChI=1S/C5H9NO2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3/b5-4+ |
InChI Key |
RVERFORUNDPQQI-SNAWJCMRSA-N |
Isomeric SMILES |
CCC/C=C/[N+](=O)[O-] |
Canonical SMILES |
CCCC=C[N+](=O)[O-] |
Origin of Product |
United States |
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